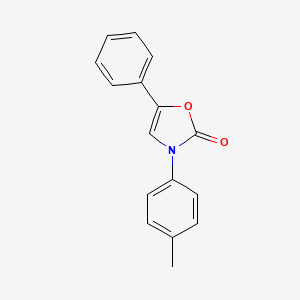![molecular formula C12H24O3SSi B14510881 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol CAS No. 63161-39-7](/img/structure/B14510881.png)
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trimethoxysilyl)ethyl]bicyclo[221]heptane-2-thiol is a unique organosilicon compound that combines the structural features of a bicyclic heptane and a thiol group with a trimethoxysilyl functional group
Vorbereitungsmethoden
The synthesis of 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trimethoxysilane in the presence of a catalyst. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Analyse Chemischer Reaktionen
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like platinum or palladium.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form strong siloxane bonds.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is explored for its potential use in drug delivery systems and as a functional group in biomolecule conjugation.
Industry: The compound is used in the production of adhesives, sealants, and surface treatments.
Wirkmechanismus
The mechanism by which 1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. The thiol group can form disulfide bonds with other thiol-containing molecules, contributing to its reactivity and functionality in different applications .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2-ethyl-: This compound lacks the thiol and trimethoxysilyl groups, making it less reactive in certain applications.
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has different substituents, affecting its chemical properties and reactivity.
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: Similar in structure but with different functional groups, leading to variations in its applications and reactivity.
Eigenschaften
CAS-Nummer |
63161-39-7 |
|---|---|
Molekularformel |
C12H24O3SSi |
Molekulargewicht |
276.47 g/mol |
IUPAC-Name |
1-(2-trimethoxysilylethyl)bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C12H24O3SSi/c1-13-17(14-2,15-3)7-6-12-5-4-10(9-12)8-11(12)16/h10-11,16H,4-9H2,1-3H3 |
InChI-Schlüssel |
UPMWHZMJDNLLKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCC12CCC(C1)CC2S)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
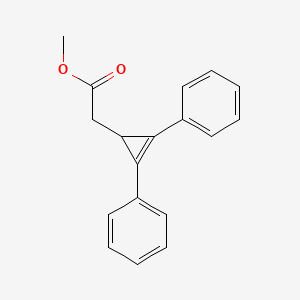

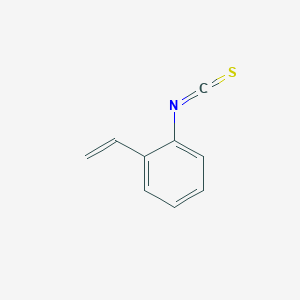
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
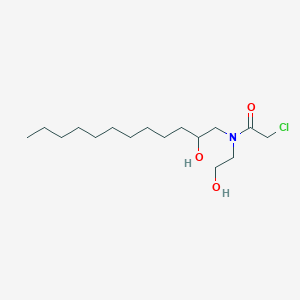
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
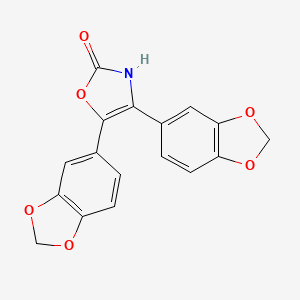

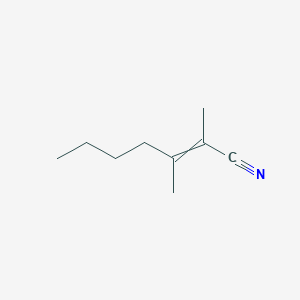


![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
